molecular formula C7H8N2O B6153114 4,6-dimethylpyrimidine-5-carbaldehyde CAS No. 1369345-87-8

4,6-dimethylpyrimidine-5-carbaldehyde

Cat. No.: B6153114
CAS No.: 1369345-87-8
M. Wt: 136.2
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Description

4,6-Dimethylpyrimidine-5-carbaldehyde is a heterocyclic compound featuring a pyrimidine backbone substituted with methyl groups at positions 4 and 6 and a carbaldehyde functional group at position 3. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, particularly in constructing pharmacologically active heterocycles. The methyl groups enhance lipophilicity, while the aldehyde group enables nucleophilic additions and condensations, such as forming Schiff bases or participating in multicomponent reactions .

Properties

CAS No.

1369345-87-8

Molecular Formula

C7H8N2O

Molecular Weight

136.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Optimization

Key parameters influencing yield include:

  • Temperature : Lower temperatures (0–10°C) minimize side reactions like N-formylation.

  • Reagent stoichiometry : Excess POCl₃ (4–5 equivalents) ensures complete conversion.

  • Work-up : Neutralization with aqueous NaOH post-reaction prevents hydrolysis of the formyl group.

Table 1. Vilsmeier-Haack Formylation of Pyrimidine Analogues

SubstrateConditionsYield (%)Reference
4,6-DihydroxypyrimidinePOCl₃/DMF, reflux53–68
6-Amino-3-methyluracilPOCl₃/DMF, 50°C98

Cyclocondensation Strategies

Constructing the pyrimidine ring with pre-installed methyl and formyl groups offers a direct route. This approach often utilizes β-diketones or β-keto aldehydes condensed with urea or amidines.

β-Keto Aldehyde-Based Synthesis

Reacting a β-keto aldehyde (e.g., 3-formylpentane-2,4-dione) with urea under acidic or basic conditions generates the pyrimidine nucleus. For example:

HCO-C(O)-CH₂-C(O)-CH₃+ureaHClThis compound\text{HCO-C(O)-CH₂-C(O)-CH₃} + \text{urea} \xrightarrow{\text{HCl}} \text{this compound}

This method avoids post-synthetic modifications but requires stable β-keto aldehydes, which are often synthesized via Claisen condensations or oxidation of allylic alcohols .

Friedländer Annulation

Adapting the Friedländer reaction, 4-aminopyrimidine-5-carbaldehydes (e.g., from Vilsmeier formylation) react with ketones like acetophenone in the presence of BF₃·Et₂O to form fused pyrido[2,3-d]pyrimidines. While this yields bicyclic systems, modifying the ketone component could hypothetically yield 4,6-dimethyl derivatives.

Functional Group Interconversion

Oxidation of 5-Hydroxymethyl Precursors

Oxidizing 5-hydroxymethyl-4,6-dimethylpyrimidine to the aldehyde remains underexplored due to over-oxidation risks. However, Swern oxidation (oxalyl chloride/DMSO) or TEMPO-mediated oxidation may achieve controlled conversion:

5-(CH₂OH) → 5-CHO\text{5-(CH₂OH) → 5-CHO}

Halogenation-Alkylation Sequences

Starting from 4,6-dichloropyrimidine-5-carbaldehyde, nucleophilic substitution with methyl Grignard reagents (CH₃MgBr) could theoretically install methyl groups. However, chloropyrimidines typically undergo amination or alkoxylation rather than alkylation, making this route challenging.

Comparative Analysis of Methods

Table 2. Method Efficiency and Limitations

MethodAdvantagesLimitations
Vilsmeier-HaackHigh regioselectivityRequires electron-rich substrates
CyclocondensationDirect ring formationβ-Keto aldehydes are unstable
OxidationPotentially straightforwardOver-oxidation to carboxylic acid

Industrial-Scale Considerations

For bulk synthesis, solvent-free conditions and catalytic BF₃·Et₂O (as in Friedländer reactions) reduce waste and improve atom economy. Additionally, continuous flow systems could enhance the safety of POCl₃ handling during Vilsmeier reactions.

Emerging Techniques

Recent advances in photoredox catalysis and electrochemical synthesis offer greener alternatives. For example, electrochemical formylation of pyrimidines using CO₂ as a carbonyl source could bypass toxic reagents like POCl₃.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethylpyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, alkoxides

Major Products Formed

    Oxidation: 4,6-Dimethylpyrimidine-5-carboxylic acid

    Reduction: 4,6-Dimethylpyrimidine-5-methanol

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 4,6-dimethylpyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The formyl group at the 5-position can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can result in the modulation of enzyme activity, inhibition of microbial growth, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Carbaldehydes

4,6-Dichloropyrimidine-5-carbaldehyde (CAS 5305-40-8)

  • Structural Differences : Chlorine atoms replace the methyl groups at positions 4 and 4.
  • Electronic Effects : Chlorine’s electron-withdrawing nature increases the electrophilicity of the aldehyde group, enhancing reactivity in nucleophilic additions compared to the methyl-substituted analog .
  • Similarity Score : 0.90 (indicating high structural overlap but distinct reactivity) .

4,6-Dimethoxypyrimidine-5-carbaldehyde (CAS 4558-59-2)

  • Structural Differences : Methoxy groups (-OCH₃) replace the methyl groups.
  • Electronic Effects : Methoxy groups are electron-donating via resonance, reducing aldehyde electrophilicity. This results in lower reactivity in condensation reactions compared to both chloro- and methyl-substituted derivatives .
  • Similarity Score : 0.72 (lower due to differing substituent electronic profiles) .

4,6-Dichloro-2-Morpholinopyrimidine-5-carbaldehyde (CAS 1282537-80-7)

  • Structural Differences : A morpholine substituent at position 2 and chlorine atoms at positions 4 and 5.
  • Steric and Electronic Effects : The morpholine group introduces steric bulk and moderate electron donation, while chlorine maintains high aldehyde reactivity. This compound has a higher molar mass (262.09 g/mol) and density (1.499 g/cm³) compared to the dimethyl analog .
  • Predicted Properties : Boiling point 446.5°C, pKa -2.69 (acidic due to chloro substituents) .

2-Amino-4,6-dichloropyrimidine-5-carbaldehyde (CAS 5604-46-6)

  • Structural Differences: An amino group (-NH₂) at position 2 and chlorine atoms at 4 and 6.
  • Electronic Effects: The amino group strongly donates electrons, further activating the aldehyde for nucleophilic attack. This contrasts with the methyl-substituted compound, where electron donation is weaker .
  • Similarity Score : 0.79 (moderate structural similarity but divergent reactivity) .

4,6-Dihydroxypyrimidine-5-carbaldehyde

  • Structural Differences : Hydroxyl groups (-OH) replace the methyl groups.
  • Physicochemical Properties : Increased hydrogen bonding capacity improves solubility in polar solvents but reduces lipophilicity. The aldehyde group is less electrophilic than in dichloro analogs due to electron donation from hydroxyl groups .

Research Findings and Implications

  • Reactivity Trends: Chlorine and amino substituents increase aldehyde reactivity, while methyl and methoxy groups reduce it. This dictates their use in different synthetic pathways—e.g., dichloro derivatives are preferred for rapid condensations, whereas dimethyl variants may require catalysts .
  • Biological Relevance : Chloro-substituted pyrimidine carbaldehydes are more common in drug discovery due to their ability to form stable interactions with biological targets. Methyl-substituted analogs may offer improved metabolic stability .
  • Synthetic Flexibility: The dimethyl compound’s lipophilicity makes it suitable for reactions in non-polar solvents, expanding its utility in materials science .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,6-dimethylpyrimidine-5-carbaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via formylation of 4,6-dimethylpyrimidine intermediates. Key precursors like 4-aminopyrimidine-5-carbaldehydes (structurally analogous) are often used to construct fused pyrimidine systems via cyclocondensation or nucleophilic substitution . Reaction optimization typically involves controlling temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF). Monitoring via HPLC ensures intermediate purity, with yields improved by slow addition of formylating agents (e.g., POCl3-DMF) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR confirm aldehyde proton (~9.8 ppm) and methyl group environments (δ 2.3–2.5 ppm).
  • IR : A strong carbonyl stretch (~1700 cm1^{-1}) verifies the aldehyde functionality.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) provides exact mass validation (e.g., [M+H]+^+ at m/z 151.087). Chromatographic purity checks (HPLC, >95%) are critical for downstream applications .

Q. How is crystallographic data for this compound obtained and refined?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is standard. Crystals are grown via slow evaporation in solvents like ethanol or acetonitrile. Data refinement uses SHELXL (for small molecules) to resolve hydrogen bonding and packing motifs. Challenges like twinning require iterative refinement with SHELXPRO or Olex2 .

Advanced Research Questions

Q. What role do steric and electronic effects of methyl groups play in the reactivity of this compound?

  • Methodological Answer : The methyl groups at positions 4 and 6 create steric hindrance, directing nucleophilic attacks (e.g., amines, hydrazines) to the aldehyde group. Computational studies (DFT) compare charge distribution with analogs like 4,6-dichloropyrimidine-5-carbaldehyde. Substituent effects are quantified via Hammett plots using kinetic data from reactions with Grignard reagents .

Q. How can hydrogen bonding patterns in this compound crystals inform co-crystal design?

  • Methodological Answer : Graph set analysis (Etter’s rules) identifies recurrent motifs like R22(8)\text{R}_2^2(8) dimers from aldehyde-carbonyl interactions. Hydrogen bond donor-acceptor distances (2.8–3.0 Å) are mapped using Mercury software. Co-crystallization with carboxylic acids (e.g., oxalic acid) enhances stability via O–H···O/N interactions .

Q. What strategies resolve contradictions in enzyme inhibition data for pyrimidine carbaldehyde derivatives?

  • Methodological Answer : Discrepancies in IC50_{50} values (e.g., μM vs. nM ranges) arise from assay conditions (pH, temperature) or enzyme isoforms. Standardize protocols using:

  • Fluorescence polarization assays with recombinant enzymes.
  • Molecular docking (AutoDock Vina) to validate binding poses.
  • SAR studies comparing methyl vs. halogen substituents on inhibitory potency .

Q. How do computational models predict the tautomeric equilibrium of this compound in solution?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates tautomer stability (e.g., aldehyde vs. enol forms). Solvent effects (PCM model) and NMR chemical shift predictions (GIAO method) validate dominant tautomers. Experimental validation uses 13^{13}C NMR in DMSO-d6_6 .

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